molecular formula C21H14N2O5 B11535168 2-[3-(acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[3-(acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11535168
M. Wt: 374.3 g/mol
InChI Key: QDAMBXGYACXLJN-UHFFFAOYSA-N
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Description

2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an acetamido group attached to a naphthalene ring, a dihydroisoindole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multistep organic reactions. One common approach is to start with the naphthalene derivative, which undergoes acylation to introduce the acetamido group. This is followed by cyclization reactions to form the dihydroisoindole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3-acetamidonaphthalen-2-yl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H14N2O5/c1-11(24)22-17-9-12-4-2-3-5-13(12)10-18(17)23-19(25)15-7-6-14(21(27)28)8-16(15)20(23)26/h2-10H,1H3,(H,22,24)(H,27,28)

InChI Key

QDAMBXGYACXLJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

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